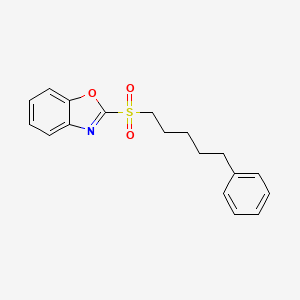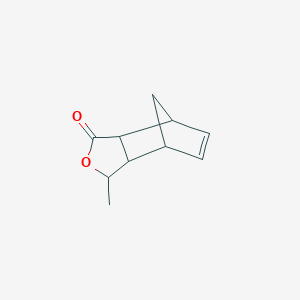![molecular formula C14H16O8 B14194490 2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid CAS No. 834861-05-1](/img/structure/B14194490.png)
2,2'-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes benzoyloxy groups and diacetic acid moieties connected through a propane-1,2-diyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid typically involves the esterification of benzoyl chloride with propane-1,2-diol, followed by the reaction with diacetic acid. The reaction conditions often include the use of a catalyst such as sulfuric acid and a solvent like dichloromethane to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyloxy groups to benzyl alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzoyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide and potassium carbonate can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, benzyl alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid involves its interaction with specific molecular targets and pathways. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, while the diacetic acid moieties can chelate metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-{[2-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid
- 3,3’-{[2-(Benzoyloxy)ethane-1,2-diyl]bis(oxy)}diacetic acid
- 3,3’-{[2-(Benzoyloxy)butane-1,2-diyl]bis(oxy)}diacetic acid
Uniqueness
2,2’-{[3-(Benzoyloxy)propane-1,2-diyl]bis(oxy)}diacetic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.
Properties
CAS No. |
834861-05-1 |
|---|---|
Molecular Formula |
C14H16O8 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
2-[3-benzoyloxy-2-(carboxymethoxy)propoxy]acetic acid |
InChI |
InChI=1S/C14H16O8/c15-12(16)8-20-6-11(21-9-13(17)18)7-22-14(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)(H,17,18) |
InChI Key |
UGQYBDAZBFZOSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(COCC(=O)O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


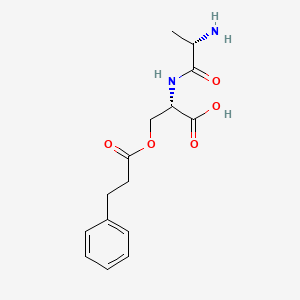
![2-Butanone, 4-[(4-fluorophenyl)amino]-](/img/structure/B14194422.png)
![2',6-Dichloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14194437.png)
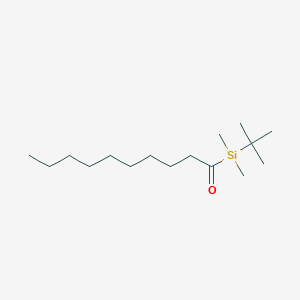

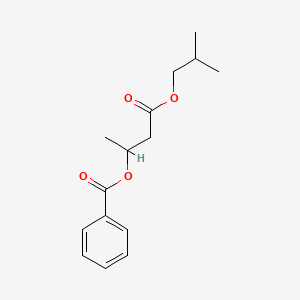
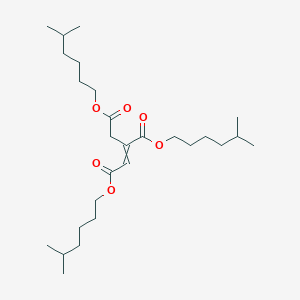
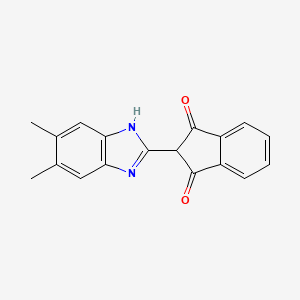
![1-(2-Phenylethyl)-4-{2-[3-(trifluoromethyl)phenoxy]ethyl}piperazine](/img/structure/B14194468.png)
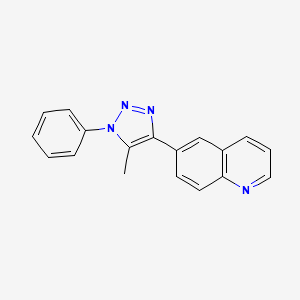
![1,3-Bis(4-methylphenyl)-1,3-bis[(propan-2-yl)oxy]-1,3-disiletane](/img/structure/B14194482.png)
![Bis[4'-(diphenylamino)[1,1'-biphenyl]-4-yl]ethane-1,2-dione](/img/structure/B14194484.png)
